Boc-D,L-4,4,4-trifluorovaline
CAS No.: 409333-54-6
Cat. No.: VC2036902
Molecular Formula: C10H16F3NO4
Molecular Weight: 271.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 409333-54-6 |
|---|---|
| Molecular Formula | C10H16F3NO4 |
| Molecular Weight | 271.23 g/mol |
| IUPAC Name | 4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) |
| Standard InChI Key | URADCGNNXPUQAP-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F |
Introduction
Chemical Structure and Fundamental Properties
Boc-D,L-4,4,4-trifluorovaline is a fluorinated derivative of the amino acid valine, with three fluorine atoms substituting the hydrogen atoms at the terminal carbon position. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is essential for controlled peptide synthesis.
Structural Identifiers
The compound possesses several key identifiers that characterize its chemical structure:
| Property | Value |
|---|---|
| Chemical Name | 4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Molecular Formula | C10H16F3NO4 |
| Molecular Weight | 271.23 g/mol |
| CAS Number | 409333-54-6 |
| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F |
| InChI | InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) |
| InChIKey | URADCGNNXPUQAP-UHFFFAOYSA-N |
These structural details establish the compound's identity in chemical databases and literature, providing essential information for researchers working with this molecule .
Stereochemical Considerations
The "D,L" designation in the compound's name indicates a mixture of stereoisomers. The molecule contains two chiral centers:
-
The α-carbon (C-2) - determines the D or L configuration of the amino acid
-
The β-carbon (C-3) - creates additional stereoisomers
Synthesis Methods and Production
The synthesis of Boc-D,L-4,4,4-trifluorovaline employs several approaches, each offering different advantages in terms of stereoselectivity and yield.
Stereoselective Synthesis Approaches
One effective method for preparing specific stereoisomers involves indium-mediated diastereoselective allylation. This approach utilizes d- and l-glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene to achieve high stereoselectivity:
-
The reaction of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene yields the homoallylic amine intermediate with >95% diastereomeric excess.
-
Further transformation of this intermediate leads to the desired Boc-protected (2R,3S)-4,4,4-trifluorovaline .
This method provides a practical and efficient route for stereoselective synthesis, allowing researchers to access specific stereoisomers for advanced applications.
Resolution of Racemic Mixtures
Another approach involves the separation and resolution of racemic mixtures:
-
The racemic mixture can be converted to Boc-trifluorovalinol via esterification with methyl iodide, followed by reduction with sodium borohydride.
-
The resulting enantiomeric pairs can be separated by column chromatography using n-pentane/ethyl ether (1:1) as eluant.
-
The separated compounds can be further processed to obtain the desired stereoisomers .
This approach is particularly useful when specific stereoisomers are required for research or application purposes.
Applications in Peptide Chemistry and Synthesis
Boc-D,L-4,4,4-trifluorovaline serves critical functions in peptide chemistry, particularly in the synthesis of fluorinated peptides with enhanced properties.
Role in Peptide Synthesis
The Boc protecting group is essential in peptide synthesis as it:
-
Protects the amino group from unwanted reactions during chemical processes
-
Can be selectively removed under acidic conditions to allow for controlled peptide bond formation
-
Enables the incorporation of the trifluorinated amino acid into complex peptide structures
Trifluoroacetic acid (TFA) is commonly employed for Boc deprotection in peptide synthesis protocols. This process must be carefully controlled due to TFA's corrosive and volatile nature, with recommended procedures avoiding vacuum removal and instead utilizing nitrogen or air flow for safe removal .
Enhanced Peptide Properties
The incorporation of 4,4,4-trifluorovaline into peptides imparts several advantageous properties:
-
Increased hydrophobicity due to the fluorinated group
-
Enhanced resistance to enzymatic degradation
-
Altered conformational preferences that can influence biological activity
-
Improved metabolic stability in physiological environments
These properties make fluorinated peptides containing this amino acid valuable in research and potential therapeutic applications.
Effects on Protein Structure and Stability
The incorporation of fluorinated amino acids like 4,4,4-trifluorovaline into protein structures has profound effects on stability and folding behavior.
Impact on Thermal Stability
| Peptide Type | Melting Temperature in 5M Gdn- HCl |
|---|---|
| Non-fluorinated homodimer (HH) | 34°C |
| Heterodimer (HF) | 36°C |
| Fluorinated homodimer (FF) | ~82°C |
The fluorinated disulfide-bonded dimer displayed exceptional stability, resisting denaturation even in 6M guanidine hydrochloride at room temperature .
Core Packing and Hydrophobic Effects
The enhanced stability provided by fluorinated amino acids results from multiple factors:
-
Increased hydrophobic buried surface area
-
Efficient core packing within protein structures
-
Enhanced hydrophobic interactions due to the properties of fluorine
Studies comparing core packing efficiency between proteins containing fluorinated and non-fluorinated amino acids found similar packing densities (~88-90%), indicating that the stability enhancement derives primarily from the increased hydrophobic surface area rather than altered packing geometry .
α-Helix Propensity
The incorporation of trifluorovaline into peptides affects their tendency to form α-helical structures. Research comparing trifluorovaline (TfVal) with trifluoroisoleucine (TfIle) revealed that:
-
The proximity of the CF3 group to the peptide backbone significantly influences helical propensity
-
When the CF3 group is more distant from the backbone (as in TfIle), higher helical propensity may result
-
The relationship between hydrophobicity and helical propensity is complex, with factors beyond simple hydrophobicity affecting structural preferences
These findings have important implications for the design of peptides with specific secondary structure requirements.
Research Applications in Biomolecular Engineering
Boc-D,L-4,4,4-trifluorovaline has been utilized in various advanced research applications that leverage its unique properties.
Protein Design and Stability Enhancement
The incorporation of trifluorovaline into protein structures has been extensively studied for enhancing stability without compromising biological function. Key findings include:
-
Substitution of hydrophobic residues with fluorinated analogs leads to increased thermal stability (approximately 0.6 kcal/mol per residue)
-
In studies of coiled-coil proteins, fluorinated variants maintained their structural integrity while exhibiting significantly higher resistance to denaturation
-
The enhanced stability enables protein function under conditions that would denature natural proteins
These properties make trifluorovaline derivatives valuable tools in protein engineering for applications requiring enhanced stability.
Therapeutic Peptide Development
The unique properties of fluorinated amino acids have applications in developing therapeutic peptides with improved pharmacological profiles:
-
Enhanced resistance to proteolytic degradation
-
Improved membrane permeability due to increased hydrophobicity
-
Potential for altered receptor binding and activation profiles
-
Extended half-life in biological systems
These advantages make Boc-D,L-4,4,4-trifluorovaline an important building block for medicinal chemistry and drug development research.
Comparison with Other Fluorinated Amino Acids
Understanding how Boc-D,L-4,4,4-trifluorovaline compares to other fluorinated amino acids provides insight into structure-function relationships and guides the selection of appropriate fluorinated residues for specific applications.
Volume and Size Considerations
The fluorination of amino acids significantly alters their volume and size parameters:
These size differences must be considered when designing peptides and proteins containing fluorinated amino acids.
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P264: Wash thoroughly after handling |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product |
| H320: Causes eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
| H335: May cause respiratory irritation | P330: Rinse mouth |
Appropriate personal protective equipment should be used when handling this compound, including gloves and eye protection .
Future Research Directions
The study of Boc-D,L-4,4,4-trifluorovaline and related fluorinated amino acids continues to evolve, with several promising research directions:
-
Development of more efficient and stereoselective synthesis methods
-
Exploration of novel applications in protein engineering and therapeutic peptide design
-
Investigation of the effects of fluorinated amino acids on protein-protein interactions
-
Computational studies to better understand the relationship between fluorination and protein stability
-
Development of novel bioactive peptides with enhanced pharmacological properties
As our understanding of fluorinated amino acids deepens, their applications in biochemistry, medicinal chemistry, and materials science will likely expand significantly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume